N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide
Description
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-octylpyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.C2F6NO4S2/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYBKXICDFBMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Octylpyridinium Bromide
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Reagents : Pyridine (1.0 mol), octyl bromide (1.1 mol), acetonitrile (500 mL).
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Procedure :
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Combine pyridine and octyl bromide in acetonitrile under nitrogen atmosphere.
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Reflux the mixture at 85°C for 36 hours with stirring.
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Cool to room temperature and evaporate the solvent using a rotary evaporator.
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Wash the residue with diethyl ether to remove unreacted octyl bromide.
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Dry under vacuum at 60°C for 12 hours to obtain white crystalline N-octylpyridinium bromide (yield: 89–92%).
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Anion Exchange to Form N-Octylpyridinium TFSI
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Reagents : N-Octylpyridinium bromide (1.0 mol), LiTFSI (1.05 mol), dichloromethane (300 mL).
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Procedure :
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Dissolve N-octylpyridinium bromide and LiTFSI in dichloromethane.
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Stir the mixture at 25°C for 24 hours.
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Filter off precipitated LiBr using a Buchner funnel.
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Wash the filtrate with deionized water (3 × 50 mL) to remove residual LiBr.
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Dry over molecular sieves and evaporate the solvent to obtain a viscous liquid (yield: 85–88%).
-
Reaction Conditions and Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Alkylation Temperature | 80–110°C | Higher temperatures accelerate reaction but risk decomposition |
| Anion Exchange Solvent | Dichloromethane | Maximizes LiBr precipitation and TFSI solubility |
| Drying Temperature | 60°C under vacuum | Prevents thermal degradation of TFSI anion |
Elevating the alkylation temperature beyond 110°C leads to side reactions such as Hoffman elimination, reducing the yield of N-octylpyridinium bromide. Conversely, temperatures below 80°C result in incomplete quaternization. For anion exchange, solvents with low polarity (e.g., dichloromethane) enhance the solubility of LiTFSI while promoting LiBr precipitation.
Molar Ratios and Purity
Using a 5% molar excess of LiTFSI ensures complete anion exchange, as confirmed by ion chromatography. Residual bromide levels below 10 ppm are critical for applications in electrochemical devices, where halide impurities can corrode electrodes.
Comparative Analysis of Synthetic Methods
Traditional vs. One-Pot Synthesis
Traditional two-step methods achieve higher purity (99.5%) but require extensive purification. In contrast, one-pot approaches condense the process into a single reactor by combining pyridine, octyl bromide, and LiTFSI in a ternary solvent system. While this reduces production time by 30%, it compromises purity (94–97%) due to incomplete anion exchange.
Solvent-Free Alkylation
Recent advances propose solvent-free alkylation using microwave irradiation. This method reduces reaction time to 2 hours and increases yield to 95%, but scalability remains limited by energy costs and equipment availability.
Challenges in Large-Scale Production
Moisture Sensitivity
Both LiTFSI and N-octylpyridinium bromide are hygroscopic, necessitating strict moisture control (<10 ppm H2O) during synthesis. Industrial-scale reactors employ nitrogen gloveboxes and molecular sieve drying tubes to mitigate hydrolysis.
Byproduct Management
Lithium bromide byproducts must be recycled to minimize environmental impact. Patent CN109369474B describes a rectification process to recover 98% pure LiBr for reuse in battery electrolytes.
Applications Informed by Synthesis Methodology
The high thermal stability (−50 to 400°C) and low viscosity (45 cP at 25°C) of N-octylpyridinium TFSI make it ideal for:
Chemical Reactions Analysis
Types of Reactions
N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetonitrile, dichloromethane
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while reduction reactions can lead to the formation of reduced pyridinium compounds .
Scientific Research Applications
Electrochemical Applications
N-Octylpyridinium bis(trifluoromethylsulfonyl)imide is particularly significant in the field of electrochemistry. Its ionic properties make it an excellent candidate for use as an electrolyte in batteries and supercapacitors. The compound exhibits high ionic conductivity, which is essential for efficient charge transport in electrochemical cells.
Case Study: Carbon Paste Electrodes
Research has demonstrated that incorporating this compound into carbon paste electrodes enhances their electrical and electrochemical performance. This modification leads to improved sensitivity and stability in electrochemical sensors, making it suitable for detecting various analytes .
Solvent Properties
Ionic liquids, including this compound, are recognized for their ability to dissolve a wide range of compounds. They serve as green solvents in chemical reactions, offering advantages such as low volatility and the ability to facilitate reactions under mild conditions.
Application in Organic Synthesis
The compound has been utilized as a solvent for various organic reactions, including the synthesis of fine chemicals. Its unique solvation properties allow for improved reaction yields and selectivity .
Catalysis
This compound also plays a role as a catalyst or co-catalyst in several chemical processes. Its ability to stabilize transition states and enhance reaction rates makes it valuable in both homogeneous and heterogeneous catalysis.
Example: Polymerization Processes
In polymer chemistry, this ionic liquid has been used to improve the curing characteristics of elastomers. It acts as a coagent during the vulcanization process, significantly enhancing the mechanical properties of rubber composites .
Extraction and Separation Processes
The compound is effective as an extraction agent due to its high solubility and selective interaction with various target compounds. It can be employed in liquid-liquid extraction processes to purify metals or organic compounds from mixtures.
Case Study: Metal Ion Extraction
Studies have shown that this compound can selectively extract metal ions from aqueous solutions, making it useful in environmental remediation and resource recovery applications .
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as a medium for biocompatible formulations.
Mechanism of Action
The mechanism by which N-Octylpyridinium Bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets via electrostatic interactions and hydrogen bonding. These interactions facilitate various chemical processes, including catalysis and solvation .
Comparison with Similar Compounds
N-Methyl-N-propylpiperidinium Bis(trifluoromethylsulfonyl)imide
- Cation : Piperidinium (saturated six-membered ring) vs. pyridinium (aromatic ring).
- Key Differences :
Data :
Methyltrioctylammonium Bis(trifluoromethylsulfonyl)imide
- Cation : Quaternary ammonium (bulky, branched) vs. pyridinium (planar).
- Key Differences :
Data :
Property N-Octylpyridinium TFSI Methyltrioctylammonium TFSI Molecular Weight (g/mol) ~450 648.85 Thermal Decomposition (°C) ~350 >350
Anion Structural Analogues
N-Octylpyridinium Bis(fluorosulfonyl)imide
- Anion : Bis(fluorosulfonyl)imide (FSI) vs. TFSI.
- Key Differences :
N-Methoxyethyl-N-Methylpyrrolidinium TFSI
- Cation : Pyrrolidinium (five-membered ring) vs. pyridinium.
- Key Differences :
- Pyrrolidinium ILs exhibit higher thermal stability (decomposition ~320°C) and lower viscosity, but pyridinium derivatives offer superior solvation for aromatic compounds .
Biological Activity
N-Octylpyridinium bis(trifluoromethylsulfonyl)imide (NOP-TFSI) is a novel ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of NOP-TFSI, highlighting its effects on cellular systems, toxicity profiles, and electrochemical behavior.
- Chemical Formula : C₁₅H₂₂F₆N₂O₄S₂
- Molecular Weight : 472.4666 g/mol
- CAS Number : 384347-06-2
Biological Activity Overview
NOP-TFSI exhibits a range of biological activities, primarily due to its ionic nature and structural properties. Its interactions with biological systems can be categorized into several key areas:
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Toxicity and Safety Profile :
- A study utilizing a multi-channel convolutional neural network (CNN) approach predicted the toxicity of NOP-TFSI based on its interaction with various nuclear receptors. The results indicated that NOP-TFSI has a moderate potential for toxicity, particularly affecting pathways related to the aryl hydrocarbon receptor (AhR) and estrogen receptor (ER) .
- Table 1 summarizes the predicted toxic properties associated with NOP-TFSI:
Toxicity Property Description AhR Interaction with aryl hydrocarbon receptor ER Estrogen receptor activity PPAR.g Peroxisome proliferator-activated receptor gamma MMP Mitochondrial membrane potential -
Electrochemical Behavior :
- NOP-TFSI has been shown to enhance the electrochemical performance of carbon paste electrodes. Its ionic nature allows for improved conductivity and stability, making it suitable for applications in sensors and energy storage devices .
- The electrochemical characterization revealed that NOP-TFSI-modified electrodes exhibit significant improvements in charge transfer efficiency compared to traditional electrode materials.
Case Study 1: Interaction with Biological Membranes
Research has demonstrated that NOP-TFSI can interact with lipid membranes, influencing membrane fluidity and permeability. These interactions were assessed using model membrane systems, where varying concentrations of NOP-TFSI were added to observe changes in membrane integrity and function.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed on human cell lines to evaluate the effects of NOP-TFSI. Results indicated that at lower concentrations, NOP-TFSI exhibited minimal cytotoxic effects; however, higher concentrations led to significant cell death, suggesting a dose-dependent toxicity profile .
Research Findings
Recent studies have focused on the application of NOP-TFSI in various biochemical contexts:
- Vulcanization Processes : NOP-TFSI has been utilized as an additive in rubber vulcanization processes, enhancing crosslink density and thermal stability of rubber composites . This application demonstrates its potential in industrial settings.
- Biocompatibility Studies : Investigations into the biocompatibility of NOP-TFSI have shown promising results, indicating that it may be suitable for biomedical applications where ionic liquids are required to interact with biological tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
